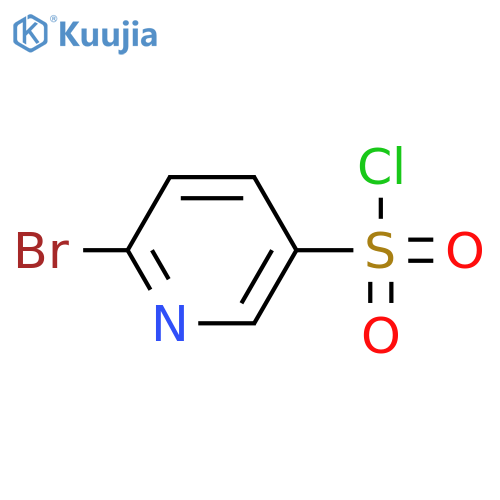

Cas no 886371-20-6 (6-Bromopyridine-3-sulfonyl chloride)

886371-20-6 structure

商品名:6-Bromopyridine-3-sulfonyl chloride

6-Bromopyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-Bromopyridine-3-sulfonyl chloride

- 6-Bromo-3-pyridinesulfonyl chloride (ACI)

- 886371-20-6

- 6-BROMO-PYRIDINE-3-SULFONYL CHLORIDE

- EN300-190309

- 6-bromo-3-pyridinesulfonyl chloride

- DTXSID20681072

- Y14733

- ILKASQDZWIHVOO-UHFFFAOYSA-N

- CS-0156759

- AB39249

- MFCD07374347

- SY014039

- Z2238506596

- 2-Bromopyridine-5-sulfonyl Chloride

- DB-022198

- BS-53038

- 6-?BROMO-?PYRIDINE-?3-?SULFONYL CHLORIDE

- 6-Bromopyridine-3-sulfonylchloride

- AKOS015892076

- SCHEMBL1843623

-

- MDL: MFCD07374347

- インチ: 1S/C5H3BrClNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H

- InChIKey: ILKASQDZWIHVOO-UHFFFAOYSA-N

- ほほえんだ: O=S(C1C=CC(Br)=NC=1)(Cl)=O

計算された属性

- せいみつぶんしりょう: 254.87564g/mol

- どういたいしつりょう: 254.87564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

6-Bromopyridine-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM171251-5g |

6-Bromo-pyridine-3-sulfonyl chloride |

886371-20-6 | 95%+ | 5g |

$1593 | 2023-01-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1403282-250MG |

6-bromopyridine-3-sulfonyl chloride |

886371-20-6 | 95% | 250MG |

¥ 1,445.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1403282-5G |

6-bromopyridine-3-sulfonyl chloride |

886371-20-6 | 95% | 5g |

¥ 10,810.00 | 2023-04-13 | |

| Enamine | EN300-190309-1.0g |

6-bromopyridine-3-sulfonyl chloride |

886371-20-6 | 95% | 1.0g |

$571.0 | 2023-07-07 | |

| TRC | B432428-10mg |

6-Bromopyridine-3-sulfonyl chloride |

886371-20-6 | 10mg |

$ 50.00 | 2022-06-01 | ||

| TRC | B432428-50mg |

6-Bromopyridine-3-sulfonyl chloride |

886371-20-6 | 50mg |

$ 210.00 | 2022-06-01 | ||

| Chemenu | CM171251-500mg |

6-Bromo-pyridine-3-sulfonyl chloride |

886371-20-6 | 95%+ | 500mg |

$429 | 2023-01-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1403282-500 MG |

6-bromopyridine-3-sulfonyl chloride |

886371-20-6 | 95% | 500MG |

¥ 2,877.00 | 2021-05-07 | |

| Enamine | EN300-190309-0.5g |

6-bromopyridine-3-sulfonyl chloride |

886371-20-6 | 95% | 0.5g |

$445.0 | 2023-09-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1403282-500MG |

6-bromopyridine-3-sulfonyl chloride |

886371-20-6 | 95% | 500MG |

¥ 2,402.00 | 2023-04-13 |

6-Bromopyridine-3-sulfonyl chloride 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

886371-20-6 (6-Bromopyridine-3-sulfonyl chloride) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

推奨される供給者

atkchemica

(CAS:886371-20-6)6-Bromopyridine-3-sulfonyl chloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:886371-20-6)6-Bromopyridine-3-sulfonyl chloride

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/1g/5g

価格 ($):364.0/538.0/1083.0/3802.0